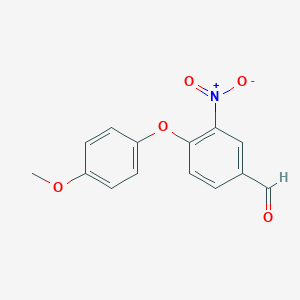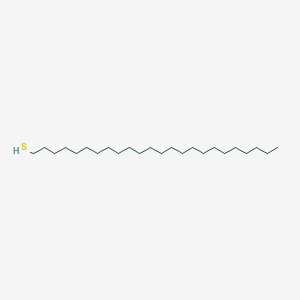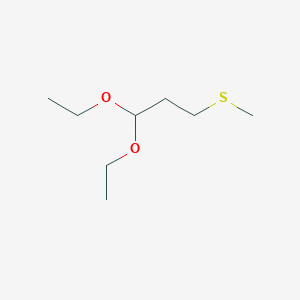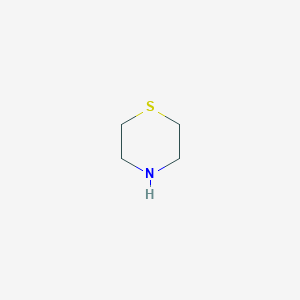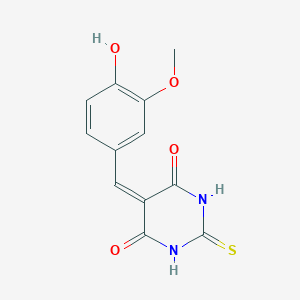
5-Vanillylidene-2-thiobarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Vanillylidene-2-thiobarbituric acid (VTB) is a synthetic compound that has been widely used in scientific research. It is a derivative of thiobarbituric acid and vanillin, and its chemical structure is shown in Figure 1. VTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-Vanillylidene-2-thiobarbituric acid is not fully understood, but it is believed to involve the formation of adducts with biomolecules, including proteins and DNA. 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit lipid peroxidation and scavenge free radicals, which may contribute to its antioxidant activity. 5-Vanillylidene-2-thiobarbituric acid has also been found to induce apoptosis in cancer cells, possibly through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
5-Vanillylidene-2-thiobarbituric acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. 5-Vanillylidene-2-thiobarbituric acid has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Vanillylidene-2-thiobarbituric acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high stability in solution. 5-Vanillylidene-2-thiobarbituric acid can be used as a probe to study protein-ligand interactions, and it has a fluorescent property that can be used for imaging applications. However, 5-Vanillylidene-2-thiobarbituric acid has some limitations. It has a low solubility in water, which may limit its application in aqueous systems. In addition, 5-Vanillylidene-2-thiobarbituric acid has a potential toxicity, and its concentration should be carefully controlled in cell-based assays.
Direcciones Futuras
There are several future directions for the research of 5-Vanillylidene-2-thiobarbituric acid. First, the mechanism of action of 5-Vanillylidene-2-thiobarbituric acid needs to be further elucidated, especially its interaction with biomolecules. Second, the potential therapeutic applications of 5-Vanillylidene-2-thiobarbituric acid need to be explored, especially in the treatment of cancer and inflammatory diseases. Third, the development of 5-Vanillylidene-2-thiobarbituric acid derivatives with improved solubility and selectivity is needed. Fourth, the application of 5-Vanillylidene-2-thiobarbituric acid in imaging and sensing technologies needs to be further explored.
Conclusion:
In conclusion, 5-Vanillylidene-2-thiobarbituric acid is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. 5-Vanillylidene-2-thiobarbituric acid has potential applications in the treatment of cancer and inflammatory diseases, and its application in imaging and sensing technologies needs to be further explored.
Métodos De Síntesis
5-Vanillylidene-2-thiobarbituric acid can be synthesized by reacting thiobarbituric acid with vanillin in the presence of a catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield 5-Vanillylidene-2-thiobarbituric acid. The purity and yield of 5-Vanillylidene-2-thiobarbituric acid can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-Vanillylidene-2-thiobarbituric acid has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. 5-Vanillylidene-2-thiobarbituric acid has been used as a probe to study protein-ligand interactions, and it has been found to bind to various proteins, including serum albumin, cytochrome c, and DNA.
Propiedades
Número CAS |
73681-14-8 |
|---|---|
Nombre del producto |
5-Vanillylidene-2-thiobarbituric acid |
Fórmula molecular |
C12H10N2O4S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c1-18-9-5-6(2-3-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |
Clave InChI |
NJSVXZLVNLOVCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Otros números CAS |
73681-14-8 |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



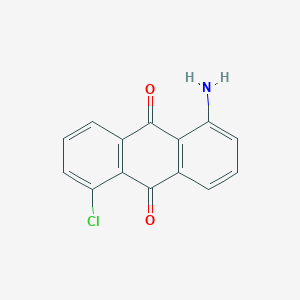
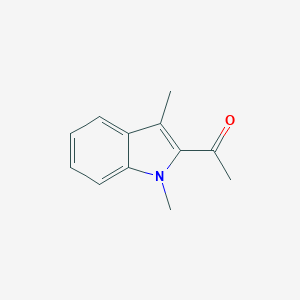
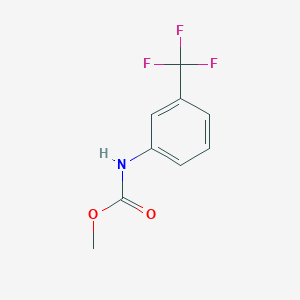
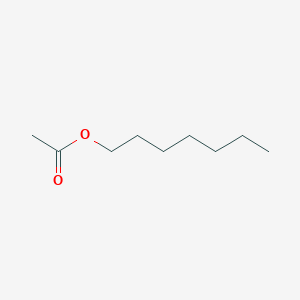
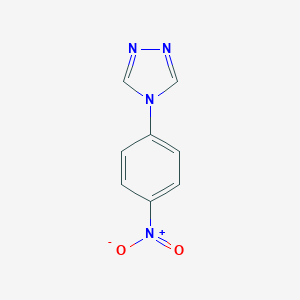
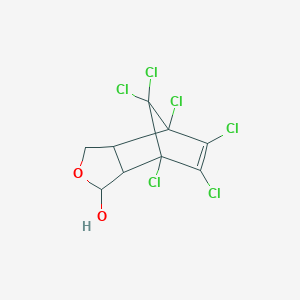
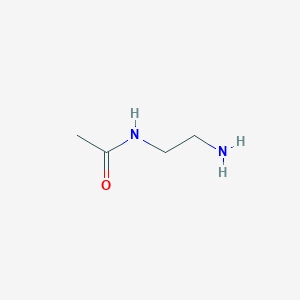
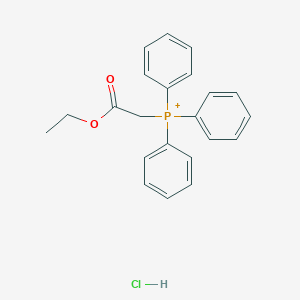
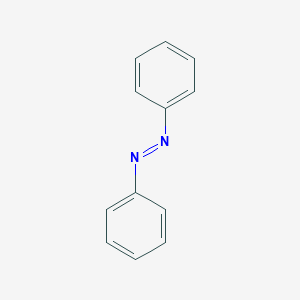
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
